(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol
Overview
Description
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is an organic compound that features both a dimethoxyphenyl group and a thiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on both the phenyl and thiophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: (3,4-Dimethoxyphenyl)(thiophen-3-yl)ketone.
Reduction: (3,4-Dimethoxyphenyl)(thiophen-3-yl)methane.
Substitution: Halogenated derivatives such as 2-bromo-(3,4-dimethoxyphenyl)(thiophen-3-yl)methanol.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol involves its interaction with various molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to specific enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may interact with cytochrome P450 enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but has a nitrile group instead of a thiophenyl group.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with an ethanol moiety instead of a thiophenyl group.
(3,4-Dimethoxyphenyl)acetic acid: Contains a carboxylic acid group instead of a thiophenyl group.
Uniqueness
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol is unique due to the combination of a dimethoxyphenyl group and a thiophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-thiophen-3-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-11-4-3-9(7-12(11)16-2)13(14)10-5-6-17-8-10/h3-8,13-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZPOJOTMQKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CSC=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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